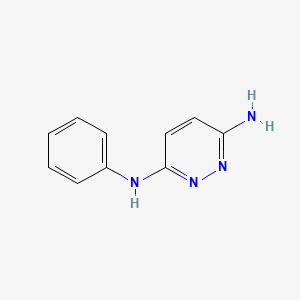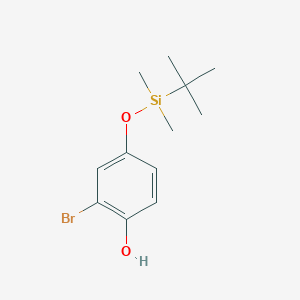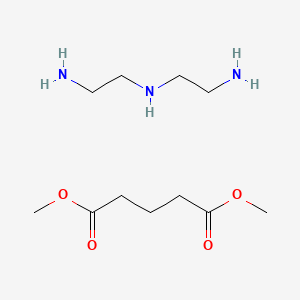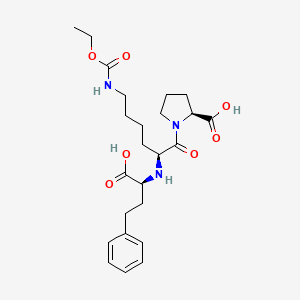
Lisinopril N6-Ethyl Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Lisinopril N6-Ethyl Carbamate involves the carbamoylation of primary, secondary, and aromatic amines. One common method is the reaction of amines with organic carbonates such as dimethyl carbonate in the presence of solid catalysts like Fe₂O₃ or Fe₂O₃/SiO₂ . This phosgene-free synthesis route is environmentally friendly and efficient.
Analyse Chemischer Reaktionen
Lisinopril N6-Ethyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Lisinopril N6-Ethyl Carbamate has several applications in scientific research:
Chemistry: It is used as a reference material in the synthesis of other carbamate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its parent compound, Lisinopril.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic uses.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes .
Wirkmechanismus
Lisinopril N6-Ethyl Carbamate, like its parent compound Lisinopril, inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The result is vasodilation, reduced blood pressure, and decreased workload on the heart .
Vergleich Mit ähnlichen Verbindungen
Lisinopril N6-Ethyl Carbamate can be compared to other carbamate derivatives such as:
Ethyl Carbamate: Known for its genotoxic and carcinogenic properties, primarily found in fermented foods and alcoholic beverages.
Methyl Carbamate: Used in the synthesis of pesticides and pharmaceuticals.
Propyl Carbamate: Utilized in the production of various industrial chemicals. This compound is unique due to its specific application as an impurity of Lisinopril and its role in ACE inhibition
Eigenschaften
Molekularformel |
C24H35N3O7 |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(ethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H35N3O7/c1-2-34-24(33)25-15-7-6-11-18(21(28)27-16-8-12-20(27)23(31)32)26-19(22(29)30)14-13-17-9-4-3-5-10-17/h3-5,9-10,18-20,26H,2,6-8,11-16H2,1H3,(H,25,33)(H,29,30)(H,31,32)/t18-,19-,20-/m0/s1 |
InChI-Schlüssel |
KUQVPAUFGPSCJB-UFYCRDLUSA-N |
Isomerische SMILES |
CCOC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CCOC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


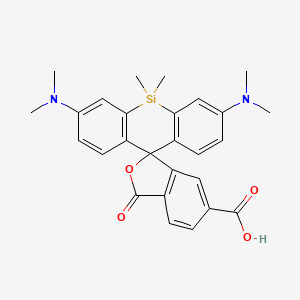
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
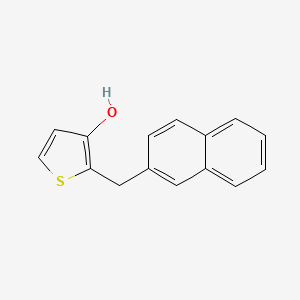
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
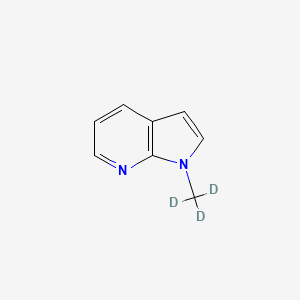
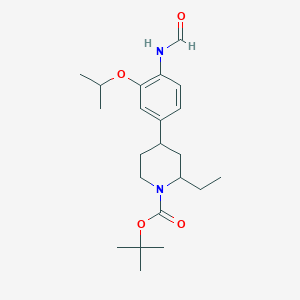
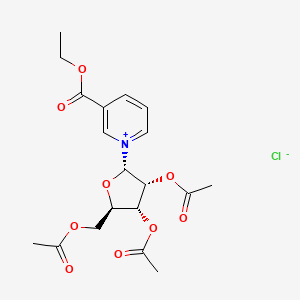
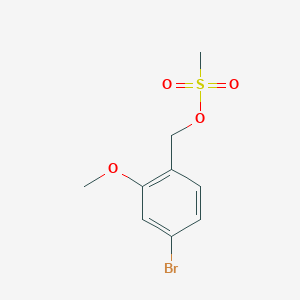

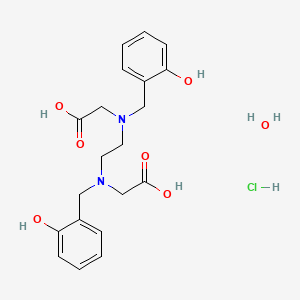
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
